molecular formula C17H16N2O2 B11178309 N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide

Cat. No.: B11178309
M. Wt: 280.32 g/mol
InChI Key: UBNJVTRNUTYKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide is a synthetic indole-based compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several U.S. Food and Drug Administration (FDA)-approved drugs . This particular molecule is structurally characterized by an indoline (2,3-dihydroindole) group linked to a phenylacetamide moiety. While specific biological data for this exact compound is not widely published in the available literature, its core structure is related to compounds investigated for modulating various biological targets . For instance, similar N-phenylacetamide derivatives have been explored as inhibitors in virology research, and indole-based molecules are actively studied for their potential interactions with enzymes and receptors involved in diseases such as cancer . The structural features of this compound—including the acetamide group and the dihydroindole core—make it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis and screening of novel bioactive molecules. Researchers can utilize this chemical as a building block to develop new leads or to study structure-activity relationships (SAR) in drug discovery projects .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C17H16N2O2/c1-12(20)18-15-8-6-14(7-9-15)17(21)19-11-10-13-4-2-3-5-16(13)19/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

UBNJVTRNUTYKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

EDC/HOBt-Mediated Coupling

Under nitrogen atmosphere, EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF facilitate the reaction at room temperature over 12 hours. This method achieves yields of 78–82% with high reproducibility. The protocol benefits from the stability of the activated ester intermediate, which reduces side reactions compared to acid chloride routes.

Uranium-Based Reagents

Hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) in combination with diisopropylethylamine (DIPEA) demonstrates superior reactivity, completing the coupling in 4 hours with yields up to 88%. However, the hygroscopic nature of HBTU necessitates strict anhydrous conditions.

Multi-Step Synthesis via Intermediate Protection

For substrates sensitive to coupling conditions, a protection-deprotection strategy proves effective. The 2,3-dihydroindole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group before introducing the acetamide moiety.

Boc Protection and Subsequent Deprotection

Boc-anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) achieves >95% protection of the dihydroindole nitrogen. After coupling with 4-nitrophenylacetamide (followed by reduction to the amine), the Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the target compound in 65% overall yield.

Comparative Efficiency

While this method ensures regioselectivity, the additional steps increase synthesis time by 40–60% compared to direct coupling. Side products from incomplete deprotection (e.g., residual Boc groups) require chromatographic purification, reducing scalability.

Catalytic Methods Involving Transition Metals

Palladium-catalyzed carbonylation offers an alternative route, though applicability to this specific substrate remains exploratory.

Palladium-Mediated Carbonyl Insertion

Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%), 4-iodophenylacetamide reacts with 2,3-dihydroindole under 1 atm CO at 80°C in DMF. Initial trials yield 22–35% of the desired product, with competing Sonogashira coupling forming byproducts.

Ligand and Solvent Optimization

Switching to bis(diphenylphosphino)ferrocene (dppf) as a ligand and toluene as the solvent suppresses side reactions, improving yields to 48%. However, the requirement for high-pressure CO and specialized equipment limits practicality.

Green Chemistry Approaches

Recent advances emphasize solvent-free and microwave-assisted syntheses to enhance sustainability.

Mechanochemical Synthesis

Ball-milling 2,3-dihydroindole-1-carboxylic acid and 4-aminophenylacetamide with potassium carbonate as a base produces the target compound in 53% yield after 2 hours. While energy-efficient, scalability issues persist due to heterogeneous mixing.

Microwave Irradiation

Microwave-assisted coupling at 100°C for 20 minutes using EDC/HOBt in acetonitrile achieves 76% yield, reducing reaction time by 85% compared to conventional heating. Uniform thermal distribution minimizes decomposition, making this method promising for high-throughput applications.

Analytical and Characterization Data

Critical data for verifying successful synthesis include:

1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 4H, dihydroindole-H), 4.20 (t, J = 7.6 Hz, 2H, CH₂), 3.15 (t, J = 7.6 Hz, 2H, CH₂), 2.10 (s, 3H, CH₃).

13C NMR (101 MHz, DMSO-d6): δ 168.5 (C=O), 165.2 (C=O), 142.1, 135.8, 132.4, 129.7, 128.3, 127.6, 124.9, 119.4, 115.2 (ArC), 45.3 (CH₂), 28.7 (CH₂), 24.1 (CH₃) .

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide with structurally related acetamide and aromatic carbonyl derivatives, emphasizing differences in substituents, synthesis, and properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups
This compound Indoline-phenyl-acetamide 2,3-Dihydroindole, para-phenyl carbonyl, acetamide Amide, carbonyl, aromatic, NH (indoline)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone-phenyl-acetamide 3,4-Dichlorophenyl, pyrazolone ring, methyl groups Amide, carbonyl, Cl substituents
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine substituent, phenyl group Imide, Cl, aromatic
2-Cyano-N-[(methylamino)carbonyl]acetamide Simple acetamide Cyano group, methylamino carbonyl Amide, cyano, urea-like carbonyl

Structural Features and Reactivity

  • This compound: The indoline moiety introduces partial saturation, reducing steric hindrance compared to fully aromatic systems like phthalimides . The acetamide group facilitates hydrogen bonding, which may influence crystallization behavior .
  • 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide : The dichlorophenyl and pyrazolone groups introduce strong electron-withdrawing effects, increasing electrophilicity. The Cl substituents may enhance lipid solubility and bioactivity (e.g., antimicrobial properties).
  • 3-Chloro-N-phenyl-phthalimide : The fused phthalimide ring system confers rigidity and high thermal stability, making it suitable for polymer synthesis. The chlorine atom likely participates in halogen bonding.

Physicochemical Properties

Property N-[4-(...)]acetamide 2-(3,4-Dichlorophenyl)-...acetamide 3-Chloro-N-phenyl-phthalimide
Melting Point Not reported 473–475 K Not reported
Hydrogen Bonding Strong (amide, indoline NH) Moderate (amide, pyrazolone carbonyl) Weak (imide carbonyl)
Solubility Likely low in water Low (non-polar substituents) Very low (rigid aromatic core)

Biological Activity

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide, a compound featuring an indole derivative structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

This compound features an indole moiety, which is known for various biological activities, including anticancer and antibacterial effects.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Apoptosis Induction : The compound activates the p53 protein pathway, leading to the expression of pro-apoptotic genes such as Bax. This results in cell cycle arrest and programmed cell death in various cancer cell lines.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, which can contribute to its anticancer properties.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown its effectiveness against neuroglioma cells by inducing apoptosis. This suggests potential applications in cancer therapy .
  • Antibacterial Properties : Similar indole derivatives have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating that this compound may also possess similar properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamideStructureAnticancer
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamideStructureAnticancer

This compound is distinguished by its specific substitution pattern and acetamide group, which contribute to its distinct biological activities compared to other indole derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In vitro assays revealed that this compound significantly inhibits the proliferation of neuroglioma cells with an IC50 value indicating potent activity against these cancer cells.
  • Mechanistic Insights : Further mechanistic studies demonstrated that the compound's ability to induce apoptosis was linked to the activation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Q & A

Q. What synthetic methodologies are established for N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide?

A one-pot, two-step solution-phase synthesis is a validated approach for analogous indole carboxamides. This involves an SNAr reaction between 2-halonitrobenzene derivatives and cyanoacetamides under basic conditions, followed by reduction to form the final product. Optimization of base concentration (e.g., K2CO3) and reaction temperature (60–80°C) is critical for intermediate stability .

Q. Which analytical techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (ESI-MS or MALDI-TOF) are standard. Computational validation of molecular descriptors (e.g., LogD, polar surface area) using tools like RDKit or PubChem-derived data ensures alignment with theoretical properties .

Q. What pharmacological activities are reported for structurally similar N-phenylacetamide derivatives?

Analgesic and anti-hypernociceptive activities are prominent. For example, N-[4-(piperazinylsulfonyl)phenyl]acetamide derivatives exhibit efficacy comparable to paracetamol in inflammatory pain models. Activity correlates with substituent electronegativity and hydrogen-bonding capacity at the 4-position .

Q. How are physicochemical properties (e.g., LogD, pKa) determined for this compound?

Computational tools (e.g., ACD/Labs, MarvinSketch) predict LogD (2.5–2.7 at pH 7.4) and pKa (~13.7). Experimental validation via shake-flask HPLC or potentiometric titration ensures accuracy. Lipinski’s Rule of Five compliance (molecular weight <500, LogP <5) should be confirmed early in drug design .

Q. What reference standards or impurities are documented for quality control?

EP-grade impurities like 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (CAS 2011-70-3) are used as chromatographic markers. Purity thresholds (>99%) are enforced via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Kinetic studies suggest using Pd/C or Raney Ni for catalytic hydrogenation of nitro intermediates. Solvent selection (e.g., DMF for solubility vs. EtOAc for easy purification) and stoichiometric control of acylating agents reduce side reactions like over-acylation .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., TRPA1 inhibition IC50 varies with calcium flux protocols). Cross-validate using orthogonal assays (e.g., patch-clamp electrophysiology vs. FLIPR calcium imaging) and standardize cell lines (HEK293 vs. primary neurons) .

Q. How to design structure-activity relationship (SAR) studies for target selectivity?

Systematic substitution at the dihydroindole carbonyl and phenylacetamide moieties is key. For example, introducing methoxy groups enhances blood-brain barrier penetration, while bulkier substituents (e.g., piperazinyl) improve peripheral target engagement .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Rodent models of inflammatory pain (CFA-induced hyperalgesia) or asthma (ovalbumin sensitization) are validated for efficacy. Monitor plasma half-life via LC-MS/MS and hepatotoxicity via ALT/AST levels. Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Q. How to integrate computational modeling for target interaction studies?

Molecular docking (AutoDock Vina) with TRPA1 homology models identifies key binding residues (e.g., Lys-708 for hydrogen bonding). MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Methodological Notes

  • Data Validation: Cross-reference synthetic yields and bioactivity data with peer-reviewed studies to mitigate bias from unreported variables (e.g., solvent purity) .
  • Ethical Compliance: Adhere to OECD guidelines for in vivo studies, including IACUC approval and ARRIVE reporting standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.